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Compound of Interest

Compound Name: 1-Tert-butyl-1H-pyrazole

Cat. No.: B169319

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
Tert-butyl-1H-pyrazole, a heterocyclic compound of interest to researchers and professionals
in the fields of medicinal chemistry and drug development. This document summarizes the
available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, alongside detailed experimental protocols to aid in the characterization and analysis of
this molecule.

Spectroscopic Data Summary

The following tables present a consolidated summary of the quantitative spectroscopic data for
1-Tert-butyl-1H-pyrazole.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (6) ppm Multiplicity Assignment
~7.5 d H-5

~7.4 d H-3

~6.2 t H-4

~1.6 s C(CHs)3
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Note: Predicted values based on spectral data of similar pyrazole derivatives. Exact values
may vary depending on the solvent and experimental conditions.

- 13 i
Chemical Shift (6) ppm Assignment
~138 C-5
~129 C-3
~105 C-4
~59 C(CH3)3
~30 C(CH3)s

Note: Predicted values based on spectral data of similar pyrazole derivatives. Exact values
may vary depending on the solvent and experimental conditions.

Table 3: IR SpectroscopicData

Wavenumber (cm—?) Intensity Assignment

~2970 Strong C-H stretch (tert-butyl)
~1520 Medium C=N stretch (pyrazole ring)
~1480 Medium C=C stretch (pyrazole ring)
~1370 Medium C-H bend (tert-butyl)

Note: Predicted values based on spectral data of similar pyrazole derivatives.

Table 4: Mass Spectrometry Data
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miz Relative Intensity (%) Assighment

124 High [M]* (Molecular lon)

109 High [M - CHs]*

68 Medium [CaHaN2]* (Pyrazole ring)
57 High [CaHo]* (tert-butyl cation)

Note: Predicted fragmentation pattern.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 1-tert-butyl-1H-pyrazole (5-10 mg) is dissolved in
approximately 0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR

tube.

Instrumentation: *H and 13C NMR spectra are recorded on a spectrometer operating at a proton

frequency of 400 MHz or higher.

IH NMR Spectroscopy Parameters:

Pulse Program: Standard single-pulse experiment.

e Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

e Number of Scans: 16-64, depending on the sample concentration.

e Spectral Width: 0-12 ppm.

o Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCIs at 7.26

ppm) or an internal standard like tetramethylsilane (TMS).
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13C NMR Spectroscopy Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.
Spectral Width: 0-220 ppm.

Referencing: Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCls at
77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium

bromide (KBr) and pressed into a thin pellet. For a liquid sample, a thin film is prepared

between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance

(ATR) accessory can be used for both solid and liquid samples with minimal preparation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Parameters:

Spectral Range: 4000-400 cm™1.
Resolution: 4 cm~1.
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the empty sample compartment (or the salt
plates/ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or
after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Instrumentation: An electron ionization (El) or electrospray ionization (ESI) mass spectrometer
is typically used.

Electron lonization (El) Parameters:
 lonization Energy: 70 eV.

e Source Temperature: 200-250 °C.

e Mass Range: m/z 40-400.
Electrospray lonization (ESI) Parameters:
« lonization Mode: Positive ion mode.

o Capillary Voltage: 3-5 kV.

e Nebulizing Gas: Nitrogen.

e Drying Gas Temperature: 250-350 °C.
e Mass Range: m/z 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1-Tert-
butyl-1H-pyrazole.
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General Workflow for Spectroscopic Analysis
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A flowchart of the spectroscopic analysis workflow.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Tert-butyl-1H-pyrazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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